D 13223(氟比洛芬代谢物)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

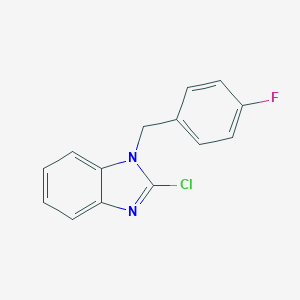

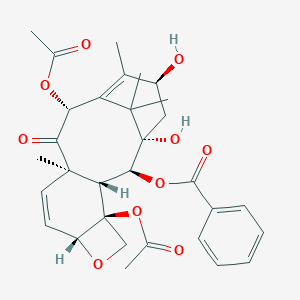

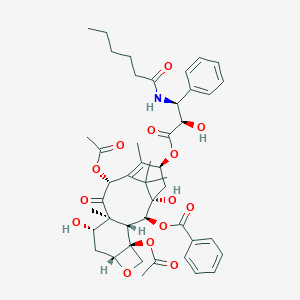

The synthesis of Flupirtine and its metabolites, including D 13223, involves complex chemical processes. Flupirtine undergoes hydrolysis followed by N-acetylation to form D 13223. This process also involves glucuronidation and conjugation with glutathione to form stable mercapturic acid derivatives (Scheuch et al., 2015).

Molecular Structure Analysis

D 13223 is a product of the modification of Flupirtine’s molecular structure. The structure of Flupirtine suggests that redox chemistry may play a role in its metabolism, leading to the formation of D 13223. Studies have shown that Flupirtine undergoes irreversible redox reactions, indicating the involvement of oxidative metabolism in the formation of D 13223 (Methling et al., 2009).

Chemical Reactions and Properties

D 13223's formation involves the hydrolysis of Flupirtine, followed by N-acetylation. This process is facilitated by enzymes like carboxylesterase 2 (CES2) and N-acetyltransferase (NAT) 2. The formation of a reactive metabolite in this process, potentially a quinone diimine, has been hypothesized to contribute to the pharmacological properties of D 13223 (Konishi et al., 2018).

Physical Properties Analysis

The physical properties of D 13223, such as solubility and stability, are crucial in determining its pharmacokinetic profile. Studies have developed methods to quantify Flupirtine and D 13223 in biological samples, indicating the importance of understanding their physical characteristics in clinical settings (Liu et al., 2017).

Chemical Properties Analysis

The chemical properties of D 13223 are closely related to its pharmacokinetic behavior and therapeutic efficacy. The metabolite's interaction with various enzymes and its subsequent transformations are key to understanding its role in pharmacology (Scheuch et al., 2009).

科学研究应用

药代动力学和代谢

人血浆中同时测定: 一项研究开发了一种灵敏的高效液相色谱串联质谱法,用于同时测定人血浆中的氟比洛芬和 D 13223。这种方法有助于评估这两种化合物的药代动力学,突出它们在人体内的动态变化 (X. Chen 等人,2001).

新生大鼠脑分布: 对新生大鼠的研究调查了氟比洛芬和 D 13223 的脑传递和药代动力学。本研究提供了氟比洛芬及其代谢物如何在不同组织(包括大脑)中分布的见解,可能为其剂量和治疗用途提供信息 (Madhoosudan Patil 等人,2018).

代谢激活和镇痛作用: 一项研究探索了氟比洛芬的代谢激活和 D 13223 的形成与负责其代谢的酶的基因多态性之间的关系。本研究有助于了解个体对氟比洛芬治疗反应的差异 (W. Siegmund 等人,2015).

治疗潜力

神经保护特性: 氟比洛芬因其选择性神经元钾通道开放和 NMDA 受体拮抗剂特性而被认为具有神经保护特性。D 13223 作为一种活性代谢物,也可能对这些作用产生贡献,表明在神经系统疾病中具有潜在应用 (N. Yadav 等人,2019).

抑制延迟整流 K+ 电流: 对类运动神经元细胞的研究表明,氟比洛芬(可能还有 D 13223)可以抑制延迟整流 K+ 电流。这一作用可能与其镇痛和可能的肌肉松弛特性有关,表明具有广泛的潜在治疗应用 (Sheng-Nan Wu 等人,2012).

属性

IUPAC Name |

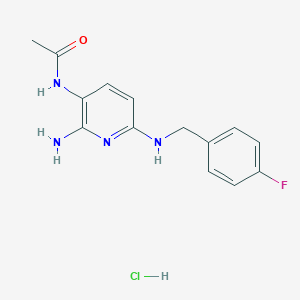

N-[2-amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]acetamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15FN4O.ClH/c1-9(20)18-12-6-7-13(19-14(12)16)17-8-10-2-4-11(15)5-3-10;/h2-7H,8H2,1H3,(H,18,20)(H3,16,17,19);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNFKATSAUGOEKK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(N=C(C=C1)NCC2=CC=C(C=C2)F)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClFN4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80241959 |

Source

|

| Record name | D 13223 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80241959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.75 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

D 13223 (Flupirtine Metabolite) | |

CAS RN |

95777-69-8 |

Source

|

| Record name | D 13223 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095777698 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D 13223 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80241959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-(3-Cyanopyrazolo[1,5-a]pyrimidin-7-yl)phenyl]acetamide](/img/structure/B28968.png)